Cas no 1784024-05-0 (Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate)
![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate structure](https://www.kuujia.com/scimg/cas/1784024-05-0x500.png)
Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6899382
- 1784024-05-0
- tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate
- Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate
-
- Inchi: 1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-7-11(16)14(15)8-5-4-6-9-14/h4-10H2,1-3H3
- InChI Key: VHVWGUDHFMEYLN-UHFFFAOYSA-N
- SMILES: O=C1CCN(C(=O)OC(C)(C)C)C21CCCCC2
Computed Properties
- Exact Mass: 253.16779360g/mol
- Monoisotopic Mass: 253.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.6Ų
- XLogP3: 2.3
Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6899382-5.0g |
tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate |
1784024-05-0 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
1PlusChem | 1P027XZ8-2.5g |
tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate |
1784024-05-0 | 95% | 2.5g |
$2449.00 | 2023-12-20 | |
1PlusChem | 1P027XZ8-1g |
tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate |
1784024-05-0 | 95% | 1g |
$1281.00 | 2023-12-20 | |
Aaron | AR027Y7K-10g |
tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate |
1784024-05-0 | 95% | 10g |
$5850.00 | 2023-12-15 | |
1PlusChem | 1P027XZ8-50mg |
tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate |
1784024-05-0 | 95% | 50mg |
$335.00 | 2023-12-20 | |
1PlusChem | 1P027XZ8-250mg |
tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate |
1784024-05-0 | 95% | 250mg |
$664.00 | 2023-12-20 | |
Enamine | EN300-6899382-1.0g |
tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate |
1784024-05-0 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
Enamine | EN300-6899382-0.25g |
tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate |
1784024-05-0 | 95.0% | 0.25g |
$487.0 | 2025-03-12 | |
Enamine | EN300-6899382-0.5g |
tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate |
1784024-05-0 | 95.0% | 0.5g |
$768.0 | 2025-03-12 | |
Enamine | EN300-6899382-10.0g |
tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate |
1784024-05-0 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 |
Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate Related Literature
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
Additional information on Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate
Introduction to Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate (CAS No. 1784024-05-0)
Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate (CAS No. 1784024-05-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the spirocyclic class of molecules, characterized by a unique structural framework that combines two or more rings that are joined at one or more common atoms. The presence of a tert-butyl group and an azaspiro structure imparts distinct chemical and pharmacological properties, making it a promising candidate for various applications in drug development.
The molecular structure of Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate consists of a spirocyclic core formed by the fusion of a cyclopentane ring with an azetidinone ring. This core is further functionalized with a tert-butyl ester group at the 1-position and an oxo group at the 4-position. Such structural features contribute to its unique reactivity and potential biological activity, which have been extensively studied in recent years.
In recent years, there has been a growing interest in spirocyclic compounds due to their versatile biological activities and potential therapeutic applications. Spirocyclic structures are known for their rigid conformation, which can enhance binding affinity to biological targets. The azaspiro moiety, in particular, has been shown to exhibit inhibitory effects on various enzymes and receptors, making it a valuable scaffold for drug discovery.
The tert-butyl ester group in Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate plays a crucial role in modulating the pharmacokinetic properties of the compound. Ester groups are often used in drug design due to their ability to enhance solubility and bioavailability while also serving as a site for metabolic degradation. This characteristic makes the compound an attractive candidate for further development as a prodrug or lead compound in medicinal chemistry.
Recent studies have highlighted the potential of spirocyclic compounds as inhibitors of enzymes involved in cancer metabolism. For instance, azaspiro compounds have been investigated for their ability to inhibit fatty acid synthase (FASN), an enzyme overexpressed in many cancer cells. The rigid structure of these compounds can mimic the natural substrate binding site, thereby disrupting enzymatic activity and potentially leading to antitumor effects.
The synthesis of Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The spirocyclic core is typically formed through intramolecular cyclization reactions, while the functionalization at the 1-position and 4-position is achieved through esterification and oxidation processes, respectively. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to improve yield and purity.
The pharmacological profile of Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate has been evaluated through in vitro and in vivo studies. Preliminary results suggest that this compound exhibits significant inhibitory activity against certain kinases and proteases relevant to cancer progression. Additionally, its ability to cross the blood-brain barrier has been explored, opening up possibilities for treating central nervous system disorders.
In conclusion, Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate (CAS No. 1784024-05-0) is a structurally unique compound with promising pharmacological properties. Its spirocyclic core and functional groups make it a valuable scaffold for drug discovery, particularly in the areas of oncology and neurology. Further research is warranted to fully elucidate its mechanism of action and explore its potential as a therapeutic agent.
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